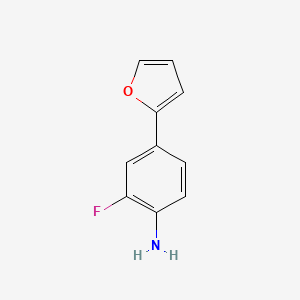

2-Fluoro-4-(furan-2-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-(furan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c11-8-6-7(3-4-9(8)12)10-2-1-5-13-10/h1-6H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPLQFFUJXZUOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=C(C=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization in Advanced Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic compounds. For 2-Fluoro-4-(furan-2-yl)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR analyses provides a complete picture of its atomic connectivity and electronic environment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the protons on the aniline (B41778) and furan (B31954) rings. The chemical shifts and coupling patterns are influenced by the electron-donating amino group, the electron-withdrawing fluorine atom, and the aromatic furan substituent. While specific experimental data for this exact compound is not detailed in the provided search results, related compounds offer insights. For instance, in similar furan-containing aniline structures, the furan protons typically appear as multiplets in the aromatic region. rsc.org The protons on the aniline ring would exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atom.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Furan-H5 | 7.50 - 7.60 | m | - |

| Furan-H3 | 6.50 - 6.60 | dd | - |

| Furan-H4 | 6.40 - 6.50 | dd | - |

| Aniline-H3 | 7.20 - 7.30 | m | - |

| Aniline-H5 | 7.10 - 7.20 | m | - |

| Aniline-H6 | 6.80 - 6.90 | t | - |

| NH₂ | 3.80 - 4.20 | br s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms in this compound would show distinct chemical shifts based on their hybridization and proximity to electronegative atoms like fluorine and oxygen. The carbon attached to the fluorine atom (C-2) would exhibit a large coupling constant (¹JC-F). The carbons of the furan ring and the aniline ring would appear in the aromatic region of the spectrum. nih.gov

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Furan-C2 | 150 - 155 |

| Furan-C5 | 140 - 145 |

| Furan-C3 | 110 - 115 |

| Furan-C4 | 105 - 110 |

| Aniline-C1 | 140 - 145 (d, JC-F) |

| Aniline-C2 | 150 - 155 (d, ¹JC-F) |

| Aniline-C3 | 115 - 120 (d, JC-F) |

| Aniline-C4 | 125 - 130 |

| Aniline-C5 | 120 - 125 (d, JC-F) |

| Aniline-C6 | 115 - 120 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would show a single resonance, the chemical shift of which is indicative of the electronic environment around the fluorine atom. This signal would likely be a multiplet due to coupling with the neighboring aromatic protons. The precise chemical shift provides valuable information for confirming the substitution pattern of the aniline ring. sigmaaldrich.com

Table 3: Hypothetical ¹⁹F NMR Data for this compound

| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C2-F | -110 to -130 | m |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FTIR and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and bonding.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the aromatic rings, C=C stretching vibrations of the rings, the C-F stretch, and the C-O-C stretching of the furan moiety. bohrium.comnih.gov The N-H stretching vibrations typically appear as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretches are found just above 3000 cm⁻¹, while the C-F stretch would be observed in the 1200-1300 cm⁻¹ region.

Table 4: Hypothetical FTIR Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3450 - 3350 |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C Aromatic Stretch | 1600 - 1450 |

| C-N Stretch | 1350 - 1250 |

| C-F Stretch | 1250 - 1150 |

| C-O-C Stretch (Furan) | 1100 - 1000 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound would be dominated by vibrations of the aromatic rings and the C-C bonds, which often give rise to strong Raman signals. The symmetric vibrations and those involving less polar bonds are typically more intense in Raman spectra. This technique is particularly useful for observing the skeletal vibrations of the fused ring system. sigmaaldrich.comcymitquimica.com

Table 5: Hypothetical Raman Spectroscopy Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Ring Breathing (Aniline) | 1000 - 950 |

| Ring Breathing (Furan) | 1100 - 1050 |

| C-F Stretch | 1250 - 1150 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of a molecule's elemental formula. Techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer are commonly employed. For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₈FNO. In a typical analysis, the experimentally measured mass of the protonated molecule, [M+H]⁺, is compared against the theoretically calculated mass. This technique was used to confirm the identity of related compounds, such as nitrophenylfuran derivatives, utilizing a Q-ToF HDMS system. mdpi.com The close agreement between the calculated and found masses provides definitive evidence of the compound's composition. rsc.org

| Compound | Formula | Ion | Calculated Mass (m/z) | Observed Mass (m/z) |

|---|---|---|---|---|

| This compound | C₁₀H₈FNO | [M+H]⁺ | 178.0668 | Hypothetical Data |

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hybrid technique that separates volatile compounds in a mixture before detecting them with a mass spectrometer. nih.gov For the analysis of aniline derivatives, GC/MS is a well-established method, though it can sometimes require chemical derivatization to increase the volatility and thermal stability of the analytes. d-nb.info The gas chromatograph separates components based on their boiling points and interactions with the stationary phase of the GC column. nih.gov As each compound elutes from the column, it is ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint. While specific GC/MS studies on this compound are not prominently detailed, the technique is widely used for the trace analysis of related anilines in environmental samples. d-nb.info

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly suited for the analysis of less volatile or thermally labile compounds that are not amenable to GC/MS. Commercial suppliers of this compound indicate the availability of LC-MS data for quality control and characterization. bldpharm.combldpharm.com This technique separates compounds in a liquid mobile phase before they are introduced into the mass spectrometer, typically using an ionization source like ESI. d-nb.info For aniline derivatives, LC-MS coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity, often allowing for direct injection of samples with minimal preparation. d-nb.info The use of multiple-reaction monitoring (MRM) in LC-MS/MS provides excellent quantitative results for this class of compounds. d-nb.info

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy (typically bonding or non-bonding) orbitals to higher-energy (antibonding) orbitals.

The UV-Vis spectrum of this compound is determined by its constituent chromophores—the aniline and furan rings—and the electronic conjugation between them. vscht.cz The aniline and furan moieties themselves exhibit characteristic π→π* transitions. vscht.cz The direct linkage of these two aromatic systems creates an extended conjugated system. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift, where the absorption maximum (λmax) is moved to a longer wavelength compared to the individual, non-conjugated chromophores. Theoretical studies using time-dependent density-functional theory (TD-DFT) can predict these electronic transitions. researchgate.netresearchgate.net For example, a related molecule, 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, was predicted to have intense π→π* transitions above 300 nm. researchgate.net

| Parent Chromophore | λmax (nm) | Reference |

|---|---|---|

| Aniline | 230, 280 | vscht.cz |

| Furan | 200 | vscht.cz |

| This compound | Expected bathochromic shift > 280 nm |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique that detects and characterizes species with one or more unpaired electrons. libretexts.org Such species are termed paramagnetic and include free radicals, triplet states, and many transition metal complexes.

In its stable, ground-state form, this compound is a diamagnetic molecule. All its electrons are spin-paired, and therefore it does not possess the unpaired electrons necessary for detection by ESR. Consequently, the compound is "ESR-silent" in its native state.

However, ESR spectroscopy would become a critical analytical tool if this compound were to be converted into a paramagnetic species. This could be achieved, for instance, through a one-electron oxidation to form the corresponding radical cation. In this scenario, the resulting ESR spectrum would provide rich information. The interaction of the unpaired electron with magnetic nuclei in the molecule (such as ¹H, ¹⁹F, and ¹⁴N) would lead to hyperfine splitting patterns. Analysis of these patterns would allow for the mapping of the spin density distribution across the molecular framework, offering deep insights into the electronic structure of its radical form. libretexts.org

Advanced Structural Elucidation and Solid State Analysis

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Based on analogous structures, the 2-Fluoro-4-(furan-2-yl)aniline molecule is expected to be nearly planar. The furan (B31954) and phenyl rings are likely to be nearly coplanar, with a small dihedral angle between their mean planes. For instance, in methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, the angle between the furan and phenyl rings is a mere 3.3(1)°. mdpi.com This planarity suggests a degree of electron delocalization across the entire molecule. mdpi.com

The conformation of the molecule is likely stabilized by an intramolecular hydrogen bond. In a related nitro-substituted furan compound, a non-traditional intramolecular C-H···F bond is observed, which helps to lock the orientation of the fluorine atom relative to the furan ring. mdpi.com It is plausible that a similar intramolecular interaction exists in this compound, contributing to its conformational stability. Bond lengths and angles are expected to fall within standard ranges for similar aromatic and heterocyclic systems. mdpi.com

The crystal packing of this compound is dictated by a variety of non-covalent interactions, which collectively stabilize the crystal lattice. These interactions include hydrogen bonds, potential halogen bonds, and van der Waals forces, most notably π-π stacking. iucr.orgacs.org

Intermolecular Interactions in Crystal Lattices

Hydrogen Bonding Networks (e.g., C-H···O, N-H···O)

Hydrogen bonds are expected to play a significant role in the crystal packing of this compound. The presence of the amine (N-H) group provides a strong hydrogen bond donor, while the oxygen atom of the furan ring and the nitrogen of the amine group can act as acceptors. In related structures, C-H···O and N-H···O hydrogen bonds are commonly observed, often forming extensive networks that link molecules into layers or chains. iucr.orgresearchgate.net For example, in some furan derivatives, C-H···N interactions lead to the formation of hydrogen-bonded chains. iucr.org

Van der Waals Interactions and Stacking (e.g., π-π stacking)

Van der Waals forces, particularly π-π stacking interactions between the aromatic phenyl and furan rings, are expected to be a dominant feature in the crystal packing of this compound. iucr.org In a closely related compound, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, both phenyl-phenyl and furan-phenyl π-π stacking interactions are observed, with centroid-to-centroid distances of 3.82(4) Å and 3.72(1) Å, respectively. mdpi.comunimi.it These interactions contribute to the formation of a layered or sheet-like structure. mdpi.com

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |

| C-H···O | C-H | O (furan) | ~2.5 | mdpi.com |

| N-H···O | N-H | O (furan) | - | - |

| C-H···N | C-H | N (amine) | ~2.58 | iucr.org |

| C-H···F | C-H | F | ~2.62 | iucr.org |

| C-F···O | C-F | O (furan) | ~3.05 | mdpi.com |

| π-π stacking | Phenyl ring | Phenyl ring | ~3.82 | mdpi.comunimi.it |

| π-π stacking | Furan ring | Phenyl ring | ~3.72 | mdpi.comunimi.it |

This table provides illustrative data based on closely related compounds and should be considered as predictive for this compound.

The nature and position of substituents on the aromatic rings can have a profound impact on the molecular conformation and the resulting crystal packing. researchgate.net For instance, the substitution of a nitro group for the amine group in the aniline (B41778) ring would significantly alter the hydrogen bonding capabilities of the molecule. The nitro group is a strong electron-withdrawing group and a poor hydrogen bond donor, which would lead to a different network of intermolecular interactions compared to the amine group, which is a strong hydrogen bond donor.

Similarly, the presence of different substituents on the furan ring would influence the electronic properties and steric profile of that part of the molecule, affecting how it participates in π-π stacking and hydrogen bonding. The interplay between the electronic effects of the fluorine atom and other substituents will ultimately determine the most stable arrangement of the molecules in the crystal lattice. mdpi.com

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. It maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The corresponding 2D fingerprint plots provide a quantitative summary of these interactions, breaking them down into contributions from different atom pairs (e.g., H···H, C···H, F···H).

For a molecule like this compound, a Hirshfeld analysis would be expected to reveal key insights into the roles of the fluorine atom, the furan ring's oxygen atom, and the amine group's hydrogen atoms in directing the crystal packing through various non-covalent interactions. For instance, a related compound, Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, has been studied using these methods, revealing the prevalence of O···H/H···O and C···C stacking interactions in its crystal structure. However, without experimental crystallographic data for this compound, a similar analysis cannot be performed.

Electron Density Maps and Topological Studies (e.g., ELF, LOL, ALIE, RDG)

The study of electron density distribution through methods like the Electron Localization Function (ELF), the Localized Orbital Locator (LOL), the Average Local Ionization Energy (ALIE), and Reduced Density Gradient (RDG) analysis offers a profound look into the electronic structure of a molecule. These quantum chemical calculations can delineate regions of covalent bonding, lone pair electrons, and non-covalent interactions.

Such analyses for this compound would elucidate the electronic character of the molecule, including the influence of the electron-withdrawing fluorine atom on the aromatic system and the electronic nature of the furan moiety. These studies provide a visual and quantitative description of chemical bonds and weak interactions that govern molecular conformation and reactivity. Unfortunately, dedicated research applying these specific topological analyses to this compound has not been reported.

Computational Chemistry and Theoretical Investigations

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to study the electronic excited states of molecules. benasque.org For 2-Fluoro-4-(furan-2-yl)aniline, TD-DFT calculations, often performed with functionals like B3LYP and a basis set such as 6–311 + G (2d,p), are instrumental in understanding its electronic transitions. bohrium.com This analysis helps in interpreting experimental spectroscopic data and predicting the molecule's photophysical behavior. benasque.orgbohrium.com

Prediction of UV-Vis Spectra

Theoretical prediction of the UV-Vis spectrum of this compound is a key application of TD-DFT. By calculating the vertical excitation energies and oscillator strengths, researchers can simulate the absorption spectrum. For instance, studies on similar fluorinated aniline (B41778) derivatives have shown excellent agreement between TD-DFT predicted spectra and experimental data. bohrium.com The calculations can identify the specific electronic transitions, such as π→π* and n→π*, that contribute to the observed absorption bands. researchgate.net The predicted maximum absorption wavelength (λmax) for related furan-containing compounds has been shown to be sensitive to the computational method and basis set used. openaccesspub.org

Solvent Effects on Electronic Transitions (e.g., IEF-PCM Model)

The surrounding solvent medium can significantly influence the electronic transitions of a molecule. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) is a widely used method to simulate these solvent effects. nih.govgaussian.com By incorporating the IEF-PCM model into TD-DFT calculations, it is possible to predict how the UV-Vis spectrum of this compound would shift in different solvents. tandfonline.com For example, a red shift (bathochromic shift) in the λmax is often observed as the solvent polarity increases, indicating a stabilization of the excited state relative to the ground state. researchgate.net This approach has been successfully applied to various organic molecules to understand their solvatochromic behavior. tandfonline.comresearchgate.net

Semi-Empirical Methods (e.g., MOPAC) for Conformational Studies

While DFT methods provide high accuracy, semi-empirical methods like MOPAC (Molecular Orbital Package) offer a computationally less expensive alternative for preliminary conformational analysis. These methods can be used to explore the potential energy surface of this compound and identify its stable conformers. By systematically rotating the rotatable bonds, such as the one connecting the furan (B31954) and aniline rings, the lowest energy conformation can be determined. sci-hub.se This information is crucial as the molecular conformation significantly impacts its chemical and physical properties.

Non-Linear Optical (NLO) Property Predictions (e.g., First Hyperpolarizability)

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. nih.gov Computational methods are pivotal in predicting the NLO properties of molecules like this compound. The first hyperpolarizability (β), a key indicator of second-order NLO activity, can be calculated using DFT methods. tandfonline.comresearchgate.net For similar organic compounds, studies have shown that the presence of electron-donating (aniline) and electron-withdrawing or π-conjugating (furan) groups can lead to significant NLO responses. bohrium.com The calculated first hyperpolarizability value for this compound, when compared to a standard like urea, can indicate its potential as an NLO material. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a particular property. In the context of this compound, theoretical descriptors can be calculated using computational methods to build QSAR models. These descriptors can be one-dimensional (e.g., molecular weight), two-dimensional (e.g., connectivity indices), or three-dimensional (e.g., molecular shape). For instance, descriptors derived from semi-empirical or DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges, can be used as inputs for developing a QSAR model. semanticscholar.org Such models can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of compounds with desired properties. nih.gov The reliability of these predictions is highly dependent on the applicability domain of the developed QSAR model. unimib.it

Chemical Reactivity and Mechanistic Investigations

Reaction Pathway Elucidation

The synthesis of 2-Fluoro-4-(furan-2-yl)aniline can be conceptualized through established organic chemistry reactions, primarily involving the formation of the carbon-carbon bond between the aniline (B41778) and furan (B31954) rings. While specific literature detailing its exact synthesis is sparse, plausible pathways can be elucidated from the synthesis of structurally similar compounds.

One common and powerful method for forming such aryl-heteroaryl bonds is the Suzuki-Miyaura cross-coupling reaction . This pathway would likely involve the reaction of a 2-fluoro-4-haloaniline (e.g., 2-fluoro-4-bromoaniline or 2-fluoro-4-iodoaniline) with 2-furylboronic acid in the presence of a palladium catalyst and a base.

Another potential route is through the reduction of a nitro precursor. For instance, the synthesis of the related compound, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, has been achieved via a modified Meerwein arylation . unimi.it This reaction involves the diazotization of an aniline (2-fluoro-4-nitroaniline) to form a diazonium salt, which then reacts with a furan derivative (methyl 2-furoate) catalyzed by a copper salt. unimi.it Following the successful coupling to form 1-fluoro-2-nitro-4-(furan-2-yl)benzene, a standard nitro group reduction would yield the target aniline.

Common reduction methods for converting an aromatic nitro group to an amine include:

Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) with hydrogen gas. scispace.comresearchgate.net

Metal-acid systems such as Tin (Sn) in hydrochloric acid (HCl). scispace.com

Transfer hydrogenation using reagents like sodium hypophosphite with Pd/C. researchgate.net

The choice of method depends on factors like functional group tolerance and desired reaction conditions. The reduction pathway is generally accepted to proceed stepwise from the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to the amine. google.com

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of this compound is characterized by the distinct nucleophilic and electrophilic centers within the molecule.

Nucleophilic Pathways: The primary nucleophilic center is the nitrogen atom of the amino group. The lone pair of electrons on the nitrogen allows it to react with various electrophiles.

Acylation/Amidation: The amine can react with acyl chlorides or anhydrides to form amides. For example, reactions with benzofuran-2-yl acetic acid derivatives in the presence of coupling agents form corresponding amides. nih.gov

Alkylation: The amino group can be alkylated, though controlling the degree of alkylation can be challenging.

Schiff Base Formation: Condensation with aldehydes or ketones, such as furfuraldehyde, leads to the formation of imines (Schiff bases). ossila.com These imine derivatives are important intermediates and can act as ligands in coordination chemistry. researchgate.netrsc.org

Electrophilic Pathways: Both the aniline and furan rings are susceptible to electrophilic substitution, with the regioselectivity influenced by the existing substituents.

Aniline Ring: The amino group is a strong activating, ortho-, para-directing group. The fluorine atom is deactivating due to its electronegativity but is also ortho-, para-directing. The combined effect directs incoming electrophiles primarily to the positions ortho and para to the amino group. Given the substitution pattern, the C3 and C5 positions of the aniline ring are the most likely sites for electrophilic attack.

Furan Ring: The furan ring is an electron-rich heterocycle that readily undergoes electrophilic substitution, preferentially at the C5 (α) position. Reactions like halogenation, nitration, and Friedel-Crafts acylation are typical for furan. In the context of this compound, electrophilic attack would be expected to occur on the furan ring if the conditions are suitable and the aniline nitrogen is protected, as aniline itself can be sensitive to oxidative conditions often employed in electrophilic aromatic substitution. beilstein-journals.org

The reaction between arylamines and selenium dioxide can lead to competing pathways of electrophilic selenation and oxidative polymerization, indicating the amine's susceptibility to oxidation under electrophilic conditions. beilstein-journals.org

Oxidation and Reduction Chemistry of the Furan and Aniline Moieties

Oxidation: Both the aniline and furan moieties can be oxidized under various conditions.

Aniline Moiety: The amino group makes the aromatic ring highly susceptible to oxidation. Strong oxidizing agents can lead to the formation of complex polymeric materials, such as polyaniline. beilstein-journals.org The reaction of anilines with oxidants like selenium dioxide can result in oxidative polymerization as a primary reaction pathway. beilstein-journals.org Palladium-catalyzed aerobic oxidation reactions are well-established for various substrates, and the oxidation of a reduced palladium catalyst (Pd(0) or Pd(II)-H) is a key step in these catalytic cycles. acs.org

Furan Moiety: The furan ring can undergo oxidation, for example, with singlet oxygen in a [4+2] cycloaddition reaction, which can be followed by further transformations to yield different heterocyclic structures. researchgate.net

Reduction:

Aniline Moiety: The synthesis of this compound itself relies on the reduction of its nitro-analogue, 1-fluoro-4-(furan-2-yl)-2-nitrobenzene. A variety of reducing systems are effective for this transformation, including catalytic hydrogenation (e.g., H₂/Pd/C), metal/acid combinations (e.g., Sn/HCl), and transfer hydrogenation reagents. scispace.comresearchgate.netgoogle.com These methods are generally selective for the nitro group, leaving other functional groups like the furan ring and the fluoro substituent intact.

Furan Moiety: The furan ring is generally stable to the conditions used for nitro group reduction. More forcing conditions, such as high-pressure catalytic hydrogenation, can lead to the reduction of the furan ring to tetrahydrofuran.

Catalytic Activity and Mechanistic Studies (e.g., Aerobic Oxidation)

While this compound itself is not typically used as a catalyst, its derivatives, particularly Schiff bases, have demonstrated significant utility as ligands in catalytic systems.

Copper(I) complexes formed with Schiff base ligands derived from the condensation of furan-2-carbaldehyde and substituted anilines are highly effective catalysts for the aerobic oxidation of primary alcohols to aldehydes. researchgate.netrsc.org Specifically, ligands such as N-(4-fluorophenyl)-1-(furan-2-yl)methanimine (L2) and N-(2-fluoro-4-nitrophenyl)-1-(furan-2-yl)methanimine (L4) , which are structurally very similar to the imine of the title compound, have shown excellent catalytic activity. researchgate.netrsc.org

The catalytic system typically involves:

A Copper(I) salt (e.g., Cu(OTf) or CuI). researchgate.netrsc.orglookchem.com

The Schiff base ligand (e.g., L2 or L4).

A stable radical, 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO). researchgate.netrsc.orglookchem.com

An auxiliary ligand/base like N-methylimidazole (NMI). researchgate.netlookchem.com

Air or molecular oxygen as the terminal oxidant. researchgate.netrsc.orglookchem.com

Mechanistic Insights: Kinetic studies of these reactions reveal that the electronic properties of the ligand play a crucial role in the reaction rate. researchgate.netrsc.org

Ligand Basicity: Increasing the basicity of the ligand enhances the electron density on the copper(I) metal center. This increased electron density facilitates the activation of molecular oxygen, leading to higher oxidation reactivity. researchgate.netrsc.org

Substituent Effects: Ligands with electron-withdrawing substituents on the aniline ring, particularly at the para-position, have shown high reactivity. rsc.org For example, the L2 and L4 ligands mentioned above were among the most effective in a series of tested catalysts. researchgate.netrsc.org

Rate-Determining Step: Hammett plot analysis suggests that the key step in the catalytic cycle does not involve hydrogen abstraction from the alcohol. researchgate.netrsc.org

The high efficiency and selectivity of these copper-based systems under mild, aerobic conditions make them a green and attractive alternative to traditional stoichiometric oxidants. lookchem.com

Intramolecular Charge Transfer Mechanisms

Intramolecular charge transfer (ICT) is a photophysical process that can occur in molecules containing electron-donating (D) and electron-accepting (A) moieties linked by a π-conjugated system. researchgate.net Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a highly polar excited state (the ICT state). This process often results in a large shift in the fluorescence emission to longer wavelengths (a large Stokes shift) in polar solvents. researchgate.net

This compound possesses the structural characteristics of a D-A molecule.

Electron Donor (D): The aniline moiety, particularly the amino group, is a strong electron donor.

Electron Acceptor (A)/Bridge: The furan ring and the phenyl ring act as the π-bridge connecting the donor and acceptor. The furan ring can also act as part of the acceptor system.

The process can be described as follows:

Excitation: The molecule absorbs a photon, transitioning from the ground state (S₀) to a locally excited (LE) state.

Charge Transfer: In a sufficiently polar environment, the molecule in the LE state can undergo a conformational change (such as twisting around the C-N or C-C single bonds) accompanied by the transfer of an electron from the aniline moiety to the furan-phenyl system, forming the ICT state. researchgate.net

Emission/De-excitation: The molecule can then relax to the ground state via fluorescence from either the LE state (typically in non-polar solvents) or the ICT state (in polar solvents), or through non-radiative decay pathways. rsc.org

The study of molecules like trans-ethyl p-(dimethylamino)cinamate demonstrates that efficient charge transfer from a donor (dimethylamino) to an acceptor moiety occurs in the excited state, evidenced by large fluorescence spectral shifts in polar solvents. researchgate.net Theoretical studies on aminobenzonitriles also provide a detailed mechanistic overview of the involvement of different excited states in the ICT process. rsc.org It is therefore reasonable to hypothesize that this compound could exhibit similar ICT phenomena, though this would require confirmation through detailed photophysical experiments, such as steady-state and time-resolved fluorescence spectroscopy in solvents of varying polarity.

Advanced Applications in Organic Synthesis and Materials Science

Precursors for Heterocyclic Systems

The reactivity of the aniline (B41778) and furan (B31954) groups in 2-Fluoro-4-(furan-2-yl)aniline makes it an excellent starting material for the construction of various heterocyclic compounds.

Bicyclic and Tricyclic Heterocycles

The ortho-fluoro and amino substitutions on the aniline ring of this compound make it a suitable precursor for synthesizing bicyclic and tricyclic heterocycles. ossila.com

Quinoxalines: Quinoxaline derivatives can be synthesized through the condensation reaction of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govnih.gov The this compound can be converted to a diamino derivative, which can then react with various diketones to form furan-substituted fluoroquinoxalines. nih.gov The synthesis can proceed in solvents like ethanol (B145695) or acetic acid, and greener methods using catalysts like pyridine (B92270) or operating in aqueous media have also been developed. cymitquimica.comnih.gov For instance, the reaction of the corresponding diamine with benzil (B1666583) in hexafluoroisopropanol can yield 2,3-diphenylquinoxaline (B159395) derivatives. nih.gov A notable synthesis involves the condensation of 1,2-diketones with ortho-phenylenediamine derivatives under reflux conditions to produce compounds like 2,3-di(furan-2-yl)-6-(3-N,N-diethyl carbamoyl-piperidine)carbonyl amino quinoxaline. rsc.org

Quinoline (B57606): Quinoline synthesis often involves the reaction of anilines with α,β-unsaturated carbonyl compounds or their equivalents. The furan-substituted aniline can participate in such cyclization reactions to yield quinolines bearing both furan and fluorine substituents. acs.org For example, 2-substituted quinolines can be prepared from the corresponding anilines. nih.govmdpi.com Specifically, derivatives like N1-(6-fluoro-2-(((furan-2-ylmethyl)sulfonyl)methyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine have been synthesized from fluorinated aniline precursors. nih.gov

Benzoimidazotriazines, Phenazines, and Phenoxazines: The ortho-disubstituted nature of the aniline derivative provides a template for the construction of more complex tricyclic systems. ossila.com

Phenazines are classically prepared by the Wohl-Aue reaction, involving the reaction of a nitrobenzene (B124822) with an aniline. wikipedia.org Modern methods include the oxidation of dihydrophenazines or the reaction of o-quinones with ortho-diamines. wikipedia.orgrasayanjournal.co.in

Phenoxazines can be synthesized through the condensation of o-aminophenols with catechols or through intramolecular cyclization of 2-phenoxyanilines. d-nb.infonih.govresearchgate.net The synthesis of 2-substituted phenoxazines can be achieved from 2-(2-iodophenoxy)aniline (B1452181) derivatives. d-nb.info

Imidazole (B134444) and Benzimidazole (B57391) Derivatives

The amino group of this compound is a key functional group for the synthesis of imidazole and benzimidazole rings.

Imidazole Derivatives: Imidazoles can be synthesized through various multi-component reactions. For example, a one-pot, four-component condensation of a benzil, an aromatic aldehyde, ammonium (B1175870) acetate, and a primary amine can yield tetrasubstituted imidazoles. humanjournals.com The aniline derivative can serve as the primary amine component in such reactions. nih.govnih.gov

Benzimidazole Derivatives: Benzimidazoles are typically synthesized by the condensation of o-phenylenediamines with carboxylic acids or their derivatives. researchgate.netencyclopedia.pubsrrjournals.com The this compound, after conversion to the corresponding diamine, can react with various carboxylic acids or aldehydes to form 2-substituted benzimidazoles. researchgate.netnih.govmdpi.com For example, 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been synthesized through the reductive cyclization of an N-piperidine substituted nitroaniline with 2-furaldehyde. researchgate.net

Thiazole and Thiazolopyrimidine Derivatives

The aniline moiety can be utilized in the construction of thiazole-containing heterocycles.

Thiazole Derivatives: Thiazoles can be synthesized by reacting α-haloketones with thioamides. The aniline derivative can be converted into a thioamide which can then undergo cyclization. acs.orgacs.org For instance, 2-aminothiazole (B372263) derivatives can be prepared by reacting a ketone with thiourea (B124793) in the presence of iodine. mdpi.com These can then be further functionalized.

Thiazolopyrimidine Derivatives: These fused heterocyclic systems can be prepared from substituted thiazoles. researchgate.netnih.govias.ac.in For example, 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives have been synthesized and evaluated for their biological activities. nih.govunifi.it The synthesis often involves the initial formation of a thiazolopyrimidine core which is then further substituted. nih.govunifi.it Specifically, a series of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives were synthesized by reacting 7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one with appropriate substituted aldehydes. researchgate.net

Ligand Design in Coordination Chemistry

The presence of nitrogen and oxygen heteroatoms in this compound makes it a potential ligand for coordinating with metal ions. The aniline nitrogen and the furan oxygen can act as donor atoms, allowing the molecule to form stable complexes with various transition metals. The fluorine substituent can also influence the electronic properties of the ligand and the resulting metal complex, potentially tuning its reactivity and catalytic activity. For example, fluorinated aniline derivatives are used in the synthesis of ligands for various catalytic applications.

Building Blocks for Complex Molecular Architectures

Beyond the synthesis of specific heterocyclic systems, this compound is a valuable building block for constructing more intricate and complex molecular architectures. Its bifunctional nature, with reactive sites on both the aniline and furan rings, allows for sequential and orthogonal chemical transformations. This enables the construction of large, multi-component molecules with well-defined three-dimensional structures. Such complex molecules are of interest in fields like supramolecular chemistry and drug discovery.

Strategies for Enhanced Analytical Detectability via Derivatization

For analytical purposes, the detectability of this compound can be enhanced through derivatization. The primary amine group is a common site for such modifications. Reaction with fluorescent labeling reagents, such as dansyl chloride or fluorescein (B123965) isothiocyanate, can introduce a chromophore or fluorophore into the molecule. This allows for highly sensitive detection using techniques like fluorescence spectroscopy or high-performance liquid chromatography (HPLC) with fluorescence detection. Another strategy involves derivatization to improve its ionization efficiency for mass spectrometry-based detection.

Fluorogenic Reagents and Chromatographic Resolution Enhancement

The presence of a fluorine atom in the structure of this compound suggests its potential utility as a fluorogenic reagent. Fluorinated compounds often exhibit unique fluorescence properties, which can be exploited in the development of sensitive detection methods. For instance, aniline and its derivatives with electron-withdrawing groups have been investigated as core structures for fluorogenic probes. researchgate.net These probes are designed to be non-fluorescent (in an "OFF" state) and become fluorescent (in an "ON" state) upon reaction with a specific analyte, enabling its detection and quantification. researchgate.net The electron-withdrawing nature of the fluorine atom and the furan ring in this compound could potentially be harnessed to create such OFF-ON type fluorogenic substrates for various enzymatic assays. researchgate.net

In the field of chromatography, the separation of fluorinated compounds from their non-fluorinated counterparts can be enhanced through the use of specialized stationary phases. nih.gov High-performance liquid chromatography (HPLC) methods have been developed that utilize fluorocarbon-based columns to achieve baseline separation of fluorinated amino acids and oligopeptides from their non-fluorinated analogs. nih.gov This "fluorophilicity" can be exploited for the effective purification and analysis of reaction mixtures containing fluorinated molecules like this compound. The unique retention behavior of fluorinated compounds on these specialized columns allows for their efficient separation from other components. nih.govchromatographyonline.com

Application in Organic Electronic Materials (e.g., Hole Mobility)

Furan-containing compounds have emerged as promising candidates for organic electronic materials due to their favorable electronic properties, such as high hole mobility. aip.orgresearchgate.netresearchgate.net The incorporation of furan rings into the backbone of organic semiconductors can lead to materials with enhanced performance in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). aip.orgresearchgate.netresearchgate.net

Research into furan-based hole-transporting materials (HTMs) has shown that they can exhibit hole mobilities that are significantly higher than those of conventional materials. For example, a furan-containing oligoaryl, PF6, has demonstrated a room-temperature hole mobility exceeding 10⁻³ cm²/Vs at high electric fields. aip.org More recent studies on furan-bridged dibenzofulvene-triphenylamine HTMs have reported even higher hole mobilities. rsc.orgrsc.org The substitution pattern and the nature of the bridging units play a crucial role in determining the hole mobility of these materials. The table below summarizes the hole mobility data for some representative furan-based HTMs.

Table 1: Hole Mobility of Furan-Based Hole-Transporting Materials

| Hole-Transporting Material | Hole Mobility (cm²/Vs) | Reference |

|---|---|---|

| mDBF | 1.1 x 10⁻³ | mdpi.com |

| bDBF | 2.9 x 10⁻³ | mdpi.com |

| tDBF | 9.1 x 10⁻³ | mdpi.com |

| FF-OMeTPA | 3.67 x 10⁻⁴ (conductivity) | rsc.org |

| PF6 | > 10⁻³ | aip.org |

The data indicates that extending the π-conjugation in these molecules, for instance by increasing the number of furan units, can lead to a significant increase in hole mobility. mdpi.com The planarity of the molecular structure and the degree of intermolecular π-π stacking are also critical factors influencing charge transport. The presence of the fluoro and furan moieties in this compound makes it a valuable building block for the synthesis of new HTMs with potentially high hole mobility and stability, which are key requirements for efficient organic electronic devices.

Organocatalysis and Polymerization Studies

The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering a greener and often more efficient alternative to metal-based catalysts. acs.orgbeilstein-journals.orgmdpi.comnih.gov The structural motifs present in this compound, namely the aniline and furan rings, are found in various organocatalysts. For example, aniline derivatives can participate in aza-Michael reactions, and cinchona alkaloids containing a quinoline ring system (structurally related to aniline) are widely used as organocatalysts. beilstein-journals.org Furfural, a derivative of furan, has been employed in cross-aza-benzoin reactions catalyzed by N-heterocyclic carbenes. acs.org The presence of both a potentially catalytic amine group and a furan ring in this compound suggests its potential as a bifunctional organocatalyst or as a precursor for more complex catalytic structures.

In the area of polymer science, furan-based polymers are gaining attention as sustainable alternatives to petroleum-derived plastics. furious-project.eufurious-project.euboku.ac.at The copolymerization of furan with aniline has been shown to produce conducting polymers with tunable properties. acs.orgnih.gov The electrical conductivity of these copolymers increases with the aniline content, demonstrating the successful incorporation of both monomer units into the polymer chain. acs.orgnih.gov The synthesis of poly(fluoroaniline)s has also been reported, indicating that the fluorine substituent does not hinder the polymerization process. researchgate.net Therefore, this compound could serve as a monomer for the synthesis of novel conducting polymers with a unique combination of properties derived from its furan, aniline, and fluorine components. Such polymers could find applications in various fields, including anticorrosion coatings and electronic devices. mdpi.com

Photophysical Properties and Optoelectronic Characterization

Absorption and Emission Spectroscopy

A comprehensive study would begin with the analysis of the compound's interaction with light.

UV-Visible Absorption Spectroscopy: This technique would identify the wavelengths of light the molecule absorbs. For D-π-A systems, this often includes a prominent band corresponding to the π-π* electronic transition, which can be influenced by an intramolecular charge transfer from the electron-donating amino and furan (B31954) components to the more electron-withdrawing parts of the molecule. The fluorine atom's electronic effect (inductive vs. mesomeric) would also modulate these transitions.

Fluorescence Spectroscopy: Upon absorption of light, the molecule is promoted to an excited state. Fluorescence spectroscopy measures the light emitted as the molecule relaxes back to its ground state. The emission spectrum is typically red-shifted compared to the absorption spectrum (a phenomenon known as the Stokes shift). The magnitude of this shift provides initial clues about the geometric and electronic differences between the ground and excited states. For many D-π-A fluorophores, the emission is often weak in non-polar solvents but can be enhanced in more viscous or aggregated states.

The influence of the solvent environment on the absorption and emission spectra, known as solvatochromism, is a critical investigation for D-π-A compounds.

Positive vs. Negative Solvatochromism: By measuring spectra in a range of solvents with varying polarities, one can determine the change in the molecule's dipole moment upon excitation. A bathochromic (red) shift in emission with increasing solvent polarity typically indicates a larger dipole moment in the excited state, a hallmark of an ICT state. rsc.orgbohrium.com Conversely, a hypsochromic (blue) shift would suggest a less polar excited state. The analysis of these shifts using models like the Lippert-Mataga or Bakhshiev plots can allow for the quantitative estimation of the change in dipole moment. rsc.org

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed.

Measurement: This is typically determined using a comparative method, referencing a standard compound with a known quantum yield (e.g., anthracene (B1667546) or quinine (B1679958) sulfate) under identical conditions. researchgate.net

Influencing Factors: The quantum yield is highly sensitive to the molecular structure and its environment. Non-radiative decay pathways, such as internal conversion and intersystem crossing to the triplet state, compete with fluorescence and lower the quantum yield. libretexts.org For many D-π-A molecules, the quantum yield is often observed to decrease in more polar solvents due to the stabilization of the charge-separated excited state, which can enhance non-radiative decay rates.

Excited-State Dynamics and Proton Transfer Phenomena

Time-resolved spectroscopy techniques are essential for probing the events that occur in the picosecond to nanosecond timescale after photoexcitation.

Excited-State Lifetime: This measurement reveals how long the molecule remains in the excited state before returning to the ground state. Lifetimes are consistent with the quantum yield; a high quantum yield is generally associated with a longer fluorescence lifetime.

Excited-State Intramolecular Proton Transfer (ESIPT): The aniline (B41778) (N-H) and furan (C-H) groups could potentially act as proton donors, while the furan's oxygen or the aniline's nitrogen could be acceptors. ESIPT is a photochemical reaction where a proton moves from one part of the molecule to another in the excited state. acs.orgacs.org This process is often extremely fast and results in a tautomeric form of the molecule that has a distinct, large Stokes-shifted emission. While common for molecules with hydroxyl groups adjacent to nitrogen heterocycles, its occurrence in 2-fluoro-4-(furan-2-yl)aniline would be a subject for specific investigation, likely requiring computational modeling and advanced spectroscopic techniques to confirm. tandfonline.com

Luminescence and White Light Emission Studies

While single molecules rarely emit pure white light, their luminescence properties are key. The emission color is determined by the wavelength of the emitted light. Based on similar structures, a blue or green fluorescence would be expected. The generation of white light typically involves combining multiple emissive compounds or designing complex single molecules that emit across the visible spectrum. There is no evidence to suggest that this compound is a single-molecule white-light emitter.

Photostability Investigations

For any practical application in optoelectronics or as a fluorescent probe, a molecule must be photostable, meaning it can withstand prolonged exposure to light without degrading.

Degradation Studies: Photostability is assessed by irradiating a solution of the compound with a specific wavelength of light (often from a UV lamp or sunlight simulator) and monitoring the change in its absorption spectrum over time. nih.govacs.org Furan-containing compounds can sometimes be susceptible to photochemical reactions, such as cycloadditions or oxidation, which would lead to a loss of fluorescence and a change in absorption. The incorporation of certain structural features can sometimes enhance photostability. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-4-(furan-2-yl)aniline?

- Methodological Answer : The synthesis typically involves introducing fluorine and furan groups onto an aniline core. A plausible route involves:

Nucleophilic aromatic substitution : React 4-nitro-2-fluoroaniline with furan-2-ylboronic acid under Suzuki-Miyaura coupling conditions (Pd catalyst, base, polar solvent like DMF) .

Diazotization and coupling : Convert 2-fluoro-4-iodoaniline to a diazonium salt, followed by coupling with furan-2-yl stannane (Stille coupling) or furan-2-yl zinc chloride (Negishi coupling) .

- Key Considerations : Optimize reaction temperature (e.g., 0–60°C) and solvent polarity to minimize side reactions. Purification via column chromatography (hexane/ethyl acetate) is recommended .

Q. How can the structure of this compound be characterized?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : -NMR to identify aromatic protons (δ 6.5–8.0 ppm) and -NMR for fluorine (δ -110 to -120 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular ion peak at m/z 191.07 (CHFNO).

- IR Spectroscopy : Detect NH stretching (~3400 cm) and furan C-O-C vibrations (~1015 cm) .

Q. What are the key reactivity patterns of this compound in electrophilic substitution reactions?

- Methodological Answer : The fluorine atom (electron-withdrawing) directs electrophiles to the para position relative to itself (meta to the furan). The furan ring (electron-rich) activates the aniline ring for reactions like nitration or bromination.

- Example : Bromination in acetic acid yields 2-fluoro-4-(5-bromofuran-2-yl)aniline as the major product .

Advanced Research Questions

Q. How do electronic effects of fluorine and furan groups influence regioselectivity in cross-coupling reactions?

- Methodological Answer :

- Fluorine : Withdraws electron density via -I effect, making the adjacent carbon less reactive in coupling reactions.

- Furan : Donates electrons via resonance, activating the para position for coupling.

- Experimental Design : Compare Suzuki coupling yields using this compound vs. non-fluorinated analogs. Use DFT calculations to map electron density distribution .

Q. What strategies mitigate competing side reactions during functionalization of the aniline NH group?

- Methodological Answer :

- Protection : Protect NH with Boc (di-tert-butyl dicarbonate) or acetyl groups before reactions like alkylation.

- Low-Temperature Conditions : Perform reactions at 0–5°C to reduce oxidation to nitro derivatives.

- Case Study : Acetylation with acetic anhydride in THF (85% yield) avoids decomposition observed at higher temperatures .

Q. What biochemical pathways might this compound modulate based on structural analogs?

- Methodological Answer :

- Hypothesis : Similar to 2-(furan-2-yl)aniline, the compound may inhibit cytochrome P450 enzymes or interact with kinase ATP-binding pockets due to furan’s π-π stacking and fluorine’s hydrogen-bonding potential .

- Experimental Validation : Conduct enzyme inhibition assays (e.g., CYP3A4) and molecular docking studies using AutoDock Vina. Compare IC values with non-fluorinated analogs .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility: How to address inconsistencies?

- Methodological Answer :

- Issue : Solubility in water varies across studies (e.g., "not miscible" vs. "partially soluble").

- Resolution : Standardize testing conditions (25°C, pH 7.4 buffer). Use HPLC to quantify solubility. If <1 mg/mL, employ co-solvents (DMSO ≤1%) for biological assays .

Q. Conflicting biological activity How to design confirmatory experiments?

- Methodological Answer :

- Case Study : If antimicrobial activity varies (e.g., MIC = 8–32 µg/mL against S. aureus), repeat assays with:

Strain-Specific Controls : Use ATCC reference strains.

Check Compound Stability : Monitor degradation via LC-MS during incubation.

- Reference : Analogous furan-aniline hybrids show dose-dependent antibacterial effects, suggesting reproducible protocols are critical .

Methodological Tables

Table 1 : Comparison of Synthetic Yields Under Different Conditions

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh) | DMF | 80 | 72 | |

| Stille Coupling | PdCl | THF | 60 | 65 |

Table 2 : Electronic Effects on Regioselectivity

| Substituent | Reaction Type | Major Product Position | Rationale |

|---|---|---|---|

| 2-Fluoro | Bromination | Para to F | -I effect directs |

| 4-Furan-2-yl | Nitration | Meta to furan | Resonance activation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.